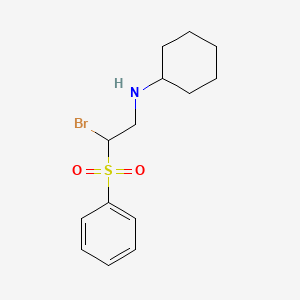
(2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine is a chemical compound characterized by the presence of a benzenesulfonyl group, a bromoethyl group, and a cyclohexylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine typically involves the reaction of cyclohexylamine with a suitable benzenesulfonyl bromide derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product formation. The reaction may be catalyzed by a base such as triethylamine to facilitate the nucleophilic substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines, thiols, or ethers.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides or alcohols.
Applications De Recherche Scientifique
(2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Benzenesulfonyl-2-bromo-ethyl)-benzyl-amine
- (2-Benzenesulfonyl-2-bromo-ethyl)-dibenzyl-amine
Uniqueness
(2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine is unique due to the presence of the cyclohexylamine moiety, which imparts distinct steric and electronic properties compared to its benzyl and dibenzyl analogs
Propriétés
Numéro CAS |
65210-99-3 |
|---|---|
Formule moléculaire |
C14H20BrNO2S |
Poids moléculaire |
346.29 g/mol |
Nom IUPAC |
N-[2-(benzenesulfonyl)-2-bromoethyl]cyclohexanamine |
InChI |
InChI=1S/C14H20BrNO2S/c15-14(11-16-12-7-3-1-4-8-12)19(17,18)13-9-5-2-6-10-13/h2,5-6,9-10,12,14,16H,1,3-4,7-8,11H2 |
Clé InChI |
OYZXFAFKSJDQPG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NCC(S(=O)(=O)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13762891.png)
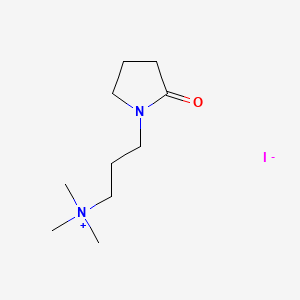
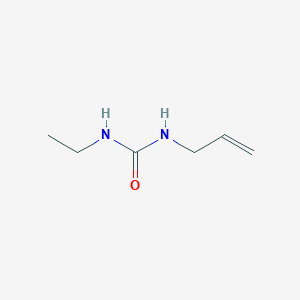

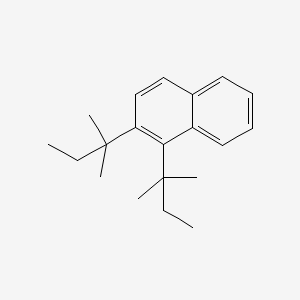
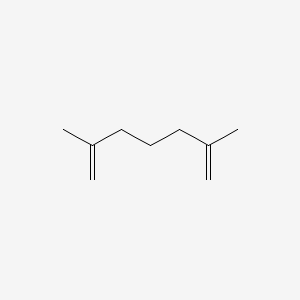
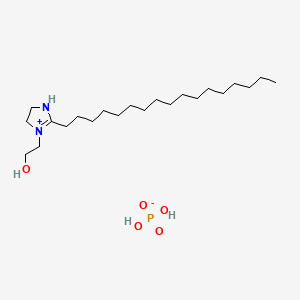
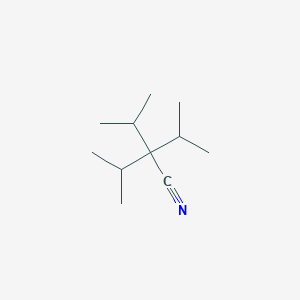

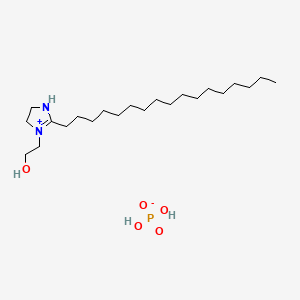

![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)
![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)
